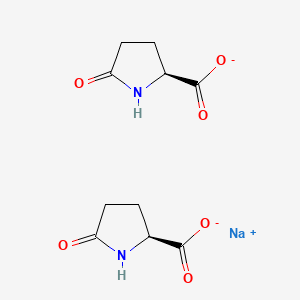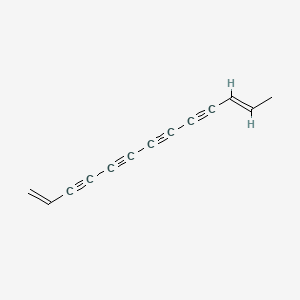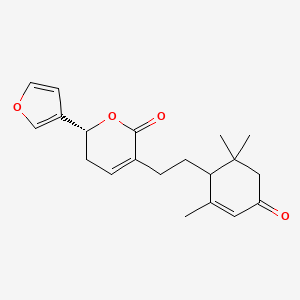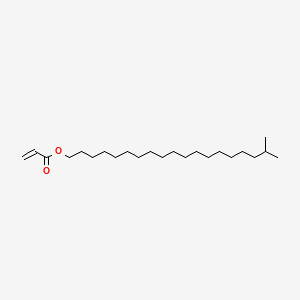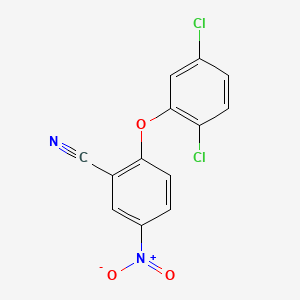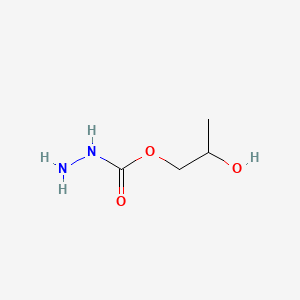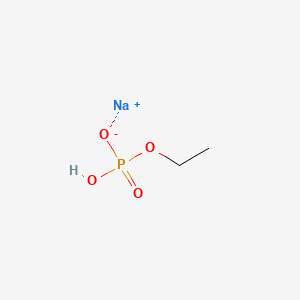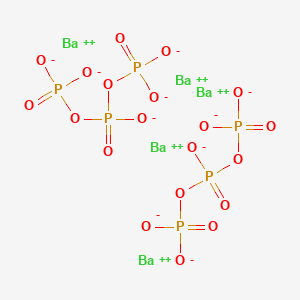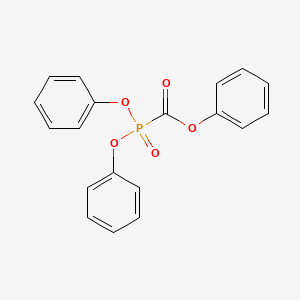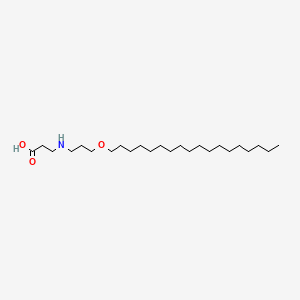
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine is a chemical compound with the molecular formula C20H40N2O3 and a molecular weight of 356.5432 It is a derivative of lysine, an essential amino acid, and features a long aliphatic chain attached to the lysine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine typically involves the following steps:
Starting Materials: The synthesis begins with L-lysine, which undergoes a series of chemical reactions to introduce the dimethyl and oxodecyl groups.
Dimethylation: The amino group of lysine is dimethylated using reagents such as formaldehyde and formic acid under controlled conditions.
Acylation: The dimethylated lysine is then acylated with a decanoyl chloride to introduce the 1-oxodecyl group. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxodecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine can be compared with other similar compounds, such as:
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine: This compound has a similar structure but differs in the length of the aliphatic chain.
N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine: This compound has a shorter aliphatic chain compared to this compound.
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine: This compound has a longer aliphatic chain compared to this compound.
The uniqueness of this compound lies in its specific aliphatic chain length, which can influence its chemical properties and biological activity.
Propiedades
Número CAS |
93893-39-1 |
|---|---|
Fórmula molecular |
C18H36N2O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(2S)-6-(decanoylamino)-2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-4-5-6-7-8-9-10-14-17(21)19-15-12-11-13-16(18(22)23)20(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
Clave InChI |
LCZPOZSSUMKXJZ-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


